Ro 67-4853

Übersicht

Beschreibung

Synthesis Analysis

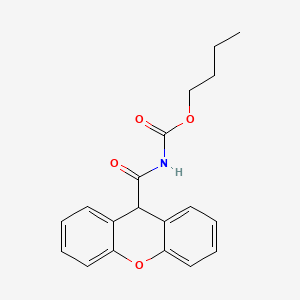

The synthesis of xanthones, the core structure of butyl 9H-xanthene-9-carbonylcarbamate, has been extensively studied . Various methods have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis

The molecular structure of butyl 9H-xanthene-9-carbonylcarbamate is based on the xanthone core structure, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of xanthones have been well-studied . These include various types of coupling reactions, cyclization reactions, and catalytic reactions .Wissenschaftliche Forschungsanwendungen

Verstärkung der Wirkungen von (S)-DHPG in CA3-Neuronen

Ro 67-4853 verstärkt die Wirkungen von (S)-DHPG in CA3-Neuronen . Der EC50-Wert beträgt 95 nM .

Erhöhung der basalen mGluR 1-induzierten cAMP-Akkumulation

This compound erhöht die basale mGluR 1-induzierte cAMP-Akkumulation . Dies deutet auf seine mögliche Rolle bei der Modulation zellulärer Signalwege hin.

Potenzierung der Glutamat-induzierten cAMP-Akkumulation

Neben der Erhöhung der basalen mGluR 1-induzierten cAMP-Akkumulation potenziert this compound auch die Glutamat-induzierte cAMP-Akkumulation . Dies deutet auf seine potenzielle Anwendung bei der Untersuchung der Auswirkungen von Glutamat auf die zelluläre Signalübertragung hin.

Selektive Verstärkung der Reaktionen auf DHPG in vivo

This compound verstärkt selektiv die Reaktionen auf DHPG in vivo . Der EC50-Wert beträgt 95 nM in CA3-Neuronen . Dies deutet auf seine potenzielle Verwendung in In-vivo-Studien zur Glutamatrezeptorfunktion hin.

Safety and Hazards

Wirkmechanismus

Mode of Action

Ro 67-4853 enhances the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . It potentiates sensory synaptic responses to repetitive vibrissa stimulation . It increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation .

Biochemical Pathways

This compound selectively potentiates responses to the agonist DHPG . It shifts the concentration-response curve (CRC) of glutamate approximately 2-fold, 15-fold, and 4.5-fold to the left respectively in BHK cells stably expressing mGluR1a . This modulation of the glutamate response indicates that this compound affects the glutamatergic signaling pathway.

Pharmacokinetics

It is soluble in dmso to 100 mm , which suggests that it may have good bioavailability

Result of Action

This compound activates p-ERK1/2 in the absence of agonist with a time course of activation peaking at 5 minutes in BHK cells . It also increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation . These results suggest that this compound can modulate cellular signaling pathways and enhance neuronal responses.

Biochemische Analyse

Biochemical Properties

Ro 67-4853 plays a significant role in biochemical reactions. It interacts with mGlu1, a type of metabotropic glutamate receptor, and enhances the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . It increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu1 receptors. It enhances the effects of (S)-DHPG in CA3 neurons . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mGlu1 receptors. It acts as a positive allosteric modulator, enhancing the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . This interaction can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in the glutamate signaling pathway through its interaction with mGlu1 receptors

Eigenschaften

IUPAC Name |

butyl N-(9H-xanthene-9-carbonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBUXEUMZZQUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433240 | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302841-89-0 | |

| Record name | Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302841-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-67-4853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ro 67-4853 interact with mGluR1 and what are the downstream effects?

A: this compound binds to an allosteric site on mGluR1, distinct from the glutamate binding site. [] This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. [, ] Specifically, this compound potentiates glutamate-induced calcium transients in cells expressing mGluR1. [] While the exact binding site of this compound on mGluR1 requires further investigation, research suggests it differs from the binding site of negative allosteric modulators. []

Q2: Does the presence of calcium influence the activity of this compound on mGluR1?

A: Yes, extracellular calcium modulates the effect of this compound on mGluR1. Research indicates that this compound potentiates the response to extracellular calcium in a manner similar to its effect on glutamate responses. [] This suggests an interplay between calcium binding and the action of this compound on mGluR1 activity.

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A: While detailed SAR studies specifically for this compound are limited in the provided literature, research suggests that structural modifications to similar compounds can significantly impact their activity on mGluR1. [] For instance, modifications to the compound CDPPB, which shares some structural similarities with this compound, resulted in analogs that acted as PAMs for both mGluR1 and mGluR5, with varying selectivity profiles. [] This highlights the importance of structural features in determining the potency and selectivity of mGluR1 PAMs.

Q4: Are there differences in how this compound modulates mGluR1 activity depending on the assay or signaling pathway used?

A: Yes, this compound exhibits probe-dependent pharmacology, meaning its effects can vary depending on the specific assay used to assess mGluR1 activity. [] For example, this compound displays different cooperativity profiles when modulating quisqualate affinity in intracellular calcium mobilization assays compared to inositol monophosphate accumulation assays. [] This highlights the importance of considering assay-specific effects when characterizing the pharmacological profile of this compound.

Q5: Has this compound been investigated in any in vivo models?

A: Research has explored the effects of this compound in rat hippocampal slices, demonstrating its ability to enhance DHPG-induced long-term depression at the Schaffer collateral-CA1 synapse. [] This effect was specific to this compound, as a PAM selective for mGluR5 did not show the same effect. [] This finding suggests a potential role for this compound in modulating synaptic plasticity, although further in vivo studies are needed to fully understand its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1679407.png)

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)

![7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1679411.png)

![[(4S,6S,7S,8R)-10-Hydroxy-7,13-dimethoxy-12-methyl-11-nitroso-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),9,11-trien-8-yl]methyl carbamate](/img/structure/B1679412.png)

![4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1679420.png)

![4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1679427.png)

![4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride](/img/structure/B1679428.png)

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)